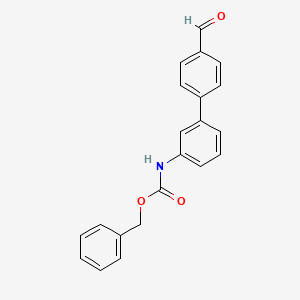
4-Methylquinazoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylquinazoline-6-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2. It is a derivative of quinazoline, a structure known for its diverse pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline-6-carboxylic acid typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. One common method includes the reaction of 4-methyl-2-aminobenzoic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis due to its efficiency and higher yields. This method involves the reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid under microwave irradiation, catalyzed by p-toluenesulfonic acid. This protocol offers advantages such as a higher yield, a simpler work-up process, and the avoidance of toxic organic solvents .
化学反応の分析
Types of Reactions: 4-Methylquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives
科学的研究の応用
4-Methylquinazoline-6-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Methylquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
類似化合物との比較
Quinazoline: A parent compound with a wide range of pharmacological activities.
Quinazolinone: A derivative with significant biological activities, including anti-cancer and anti-inflammatory properties.
Quinoline: Another heterocyclic compound with applications in medicinal chemistry and industrial processes.
Uniqueness: 4-Methylquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and carboxylic acid group at the 6-position contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
4-methylquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h2-5H,1H3,(H,13,14) |
InChIキー |
IKNCCWWXAMESNW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=NC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
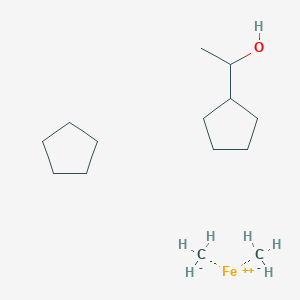
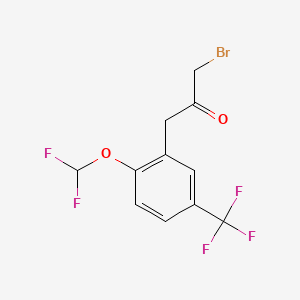
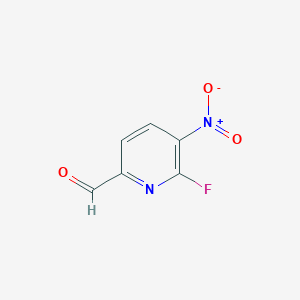
![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
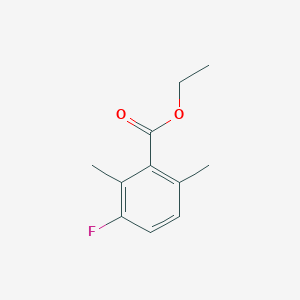
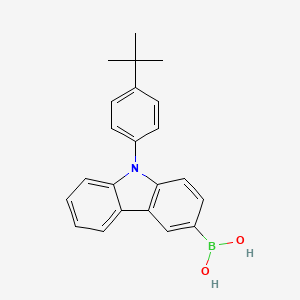
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
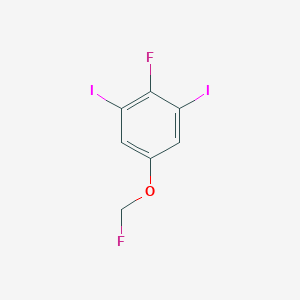
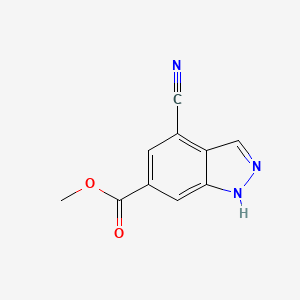

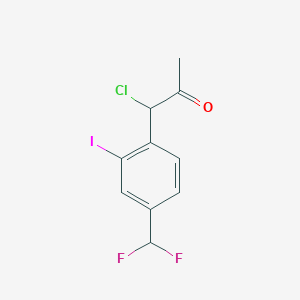
![2-Benzyl 8-tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14041435.png)
